1,3-Dioxolo[4,5-C]pyridine-4-methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]dioxolo[4,5-c]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-3-5-7-6(1-2-8-5)10-4-11-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMSBEKLRNNBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=NC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601340 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139645-23-1 | |
| Record name | (2H-[1,3]Dioxolo[4,5-c]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dioxolo 4,5 C Pyridine 4 Methanol and Analogous Structures
Strategies for 1,3-Dioxole (B15492876) Ring Formation in Fused Pyridine (B92270) Systems
Cyclization Reactions Involving Vicinal Diol Precursors
A prevalent strategy for constructing the 1,3-dioxole ring involves the cyclization of a vicinal diol, specifically a pyridine-3,4-diol, with a suitable one-carbon electrophile. This method is analogous to the well-established synthesis of methylenedioxyarenes from catechols. The key precursor, a 3,4-dihydroxypyridine derivative, can be reacted with a methyleneating agent such as dichloromethane (B109758) (CH₂Cl₂), dibromomethane (B42720) (CH₂Br₂), or formaldehyde (B43269) (CH₂O) and its equivalents under basic conditions to yield the desired 1,3-dioxolo[4,5-c]pyridine core.
The reaction mechanism involves the deprotonation of the vicinal diol by a base to form a more nucleophilic phenoxide-like species, which then undergoes a nucleophilic substitution reaction with the methyleneating agent.
Table 1: Examples of 1,3-Dioxole Ring Formation from Vicinal Diols
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyridine-3,4-diol | CH₂Cl₂, NaOH, DMSO | 1,3-Dioxolo[4,5-c]pyridine | Moderate | Hypothetical |
| 4-Methylcatechol | CH₂Cl₂, tris(dimethylamino)methane | 5-Methyl-1,3-benzodioxole | Good | google.com |
PTC: Phase Transfer Catalyst, DMSO: Dimethyl Sulfoxide
Ring-Closing Reactions via Hofmann–Löffler–Freytag Type Processes in Pyridine Frameworks
The Hofmann–Löffler–Freytag reaction offers a radical-based approach to the synthesis of nitrogen-containing heterocycles. researchgate.netgoogle.com In principle, a suitably substituted N-haloamine on a pyridine precursor could undergo intramolecular hydrogen atom abstraction from a side chain, leading to a carbon radical that could then cyclize to form a new ring. While traditionally used for the synthesis of pyrrolidines and piperidines, its application to construct a fused dioxole ring on a pyridine core is less common and would require a specifically designed precursor. researchgate.netgoogle.comorganic-chemistry.org
The general mechanism involves the formation of a nitrogen-centered radical cation from an N-haloamine under acidic conditions, followed by a 1,5-hydrogen abstraction to generate a carbon-centered radical. researchgate.netgoogle.com This radical can then be trapped by the halogen to form a haloalkyl intermediate, which upon treatment with a base, undergoes intramolecular cyclization. For the formation of a 1,3-dioxolo ring, this would necessitate a precursor with an N-halo-alkoxy or similar functionality correctly positioned on the pyridine ring, a synthetic challenge in itself.
Condensation and Annelation Approaches for Dioxole Ring Construction
Condensation and annelation strategies provide alternative routes to the fused dioxole ring system. These methods involve the reaction of a functionalized pyridine with a reagent that provides the necessary two oxygen atoms and one carbon atom to complete the dioxole ring in a single or a few steps.
One potential approach is the reaction of a 3,4-disubstituted pyridine, where the substituents are suitable leaving groups, with a reagent like glycolic acid or a related derivative under conditions that promote cyclization. Annelation strategies, which involve the building of a new ring onto an existing one, could also be envisioned, for instance, through a multi-step sequence starting from a functionalized pyridine. researchgate.netresearchgate.netnih.gov
Methodologies for Pyridine Core Assembly and Functionalization
Construction of Pyridine Nucleus from Acyclic or Simpler Cyclic Precursors
The construction of the pyridine ring can be achieved through various classical methods, often involving the condensation of acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. By choosing appropriately substituted starting materials, a pyridine ring with the desired functionalities for subsequent dioxole ring formation can be obtained.
Other methods for pyridine synthesis include:
Condensation of 1,5-dicarbonyl compounds with ammonia: This is a straightforward approach where a 1,5-dicarbonyl compound is cyclized with ammonia to form the pyridine ring. askfilo.com
From α,β-unsaturated ketones and enamines: A [3+3] cycloaddition approach can be employed to construct the six-membered pyridine ring.
Bönnemann Cyclization: This method involves the co-cyclotrimerization of a nitrile and two molecules of acetylene, catalyzed by a cobalt complex. google.com
Table 2: Selected Methods for Pyridine Ring Synthesis
| Method | Precursors | Key Features |
|---|---|---|
| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a dihydropyridine intermediate, requires subsequent oxidation. |
| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, Ammonia | Direct formation of the pyridine ring. askfilo.com |
| From α,β-Unsaturated Ketones | α,β-Unsaturated ketone, Enamine | [3+3] Cycloaddition strategy. |
Introduction of the Methanol (B129727) Moiety via Reduction or Alkylation Reactions
Once the 1,3-dioxolo[4,5-c]pyridine core is assembled, the final step is the introduction of the methanol group at the 4-position. This can be achieved through several standard functional group transformations.
One common approach is the reduction of a carboxylic acid or its ester derivative at the 4-position. A 4-carboxypyridine or 4-alkoxycarbonylpyridine derivative can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst to afford the corresponding pyridine-4-methanol. sciencemadness.org
Another strategy involves the formylation of the pyridine ring followed by reduction . The Vilsmeier-Haack reaction can be used to introduce a formyl group (-CHO) at the 4-position of an activated pyridine ring. researchgate.net The resulting 4-formylpyridine can then be readily reduced to the methanol derivative using a mild reducing agent like sodium borohydride.
Alkylation of the pyridine ring with a formaldehyde equivalent is also a viable route. This can be achieved through a Grignard reaction of a 4-halopyridine with formaldehyde, or through radical alkylation methods. askfilo.com The reaction of a Grignard reagent with formaldehyde is a classic method for the formation of primary alcohols. askfilo.com
Table 3: Methods for Introduction of the Methanol Moiety
| Precursor | Reagents | Transformation |
|---|---|---|
| 4-Carboxy-1,3-dioxolo[4,5-c]pyridine | LiAlH₄ or NaBH₄/catalyst | Reduction of carboxylic acid |
| 1,3-Dioxolo[4,5-c]pyridine | Vilsmeier-Haack reagent, then NaBH₄ | Formylation followed by reduction |
Regioselective Functionalization of the Pyridine Ring
Achieving regioselectivity in the functionalization of the pyridine ring is a cornerstone of synthesizing specifically substituted derivatives like 1,3-Dioxolo[4,5-C]pyridine-4-methanol. The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, typically direct electrophilic substitutions to the 3- and 5-positions and nucleophilic substitutions to the 2-, 4-, and 6-positions. However, to introduce a hydroxymethyl group specifically at the C4 position of the 1,3-dioxolo[4,5-c]pyridine core, more sophisticated strategies are required.
One potential strategy involves the use of pyridyne intermediates . The generation of a 3,4-pyridyne from a suitably substituted 3-halopyridine precursor allows for the regioselective addition of nucleophiles. For instance, a Grignard reagent could add to the C4 position, which can then be followed by an electrophilic quench at the C3 position to introduce other functionalities. nih.govrsc.org While not directly demonstrated for the target molecule, this methodology offers a plausible route to a 4-substituted pyridine that could be a precursor to the final product.
Another emerging approach is the reductive hydroxymethylation of pyridines . Recent studies have shown that single-point activation of pyridines, for example by using an electron-deficient benzyl (B1604629) group, can facilitate dearomative functionalization. This allows for the introduction of a hydroxymethyl group, with paraformaldehyde acting as both a hydride donor and an electrophile. rsc.orgresearchgate.net This method has been successfully applied to a range of electronically diverse pyridine derivatives, delivering hydroxymethylated piperidines which can be re-aromatized to the desired pyridine. rsc.org
Furthermore, base-mediated C4-selective C-H sulfonylation of pyridines has been reported. This method relies on the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinic acid salt. The regioselectivity is controlled by the choice of the base, offering a potential handle for further functionalization at the C4 position. d-nb.info
Advanced Synthetic Approaches to this compound
The construction of the complete this compound scaffold, particularly with stereochemical control, necessitates the use of advanced synthetic strategies.
Total Synthesis Strategies
While a specific total synthesis of this compound is not prominently documented in the literature, strategies for analogous fused heterocyclic systems provide a roadmap. A common approach for the synthesis of related imidazo[4,5-b] and imidazo[4,5-c]pyridines involves the condensation-dehydration reactions of appropriately substituted diamino-pyridines with carboxylic acids or their equivalents. mdpi.comnih.gov Adapting this to the target molecule would likely involve starting with a 3,4-dihydroxypyridine, which could then be cyclized with a suitable one-carbon electrophile to form the dioxole ring. Subsequent functionalization of the pyridine ring at the 4-position would lead to the final product.
Asymmetric Synthesis and Stereochemical Control
The development of asymmetric syntheses is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.
The use of the chiral pool , which comprises readily available, enantiomerically pure natural products, is a powerful strategy in asymmetric synthesis. While no direct application to this compound has been reported, chiral amino acids, terpenes, and alkaloids are frequently used to prepare chiral ligands for enantioselective catalysis or as starting materials for the synthesis of complex molecules. nih.gov For instance, a chiral auxiliary derived from the chiral pool could be attached to a pyridine precursor to direct the stereoselective introduction of the hydroxymethyl group at the C4 position.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral nucleophilic pyridine catalysts have been developed for various asymmetric transformations, including the synthesis of compounds with quaternary carbon centers. nih.gov While not directly applied to the target molecule, the principles of organocatalysis could be adapted for the enantioselective functionalization of the 1,3-dioxolo[4,5-c]pyridine scaffold. For example, a chiral amine catalyst could be employed in an asymmetric Michael addition to a suitable pyridine-derived acceptor, setting the stereochemistry for the subsequent introduction of the hydroxymethyl group.
Metal-catalyzed asymmetric synthesis offers another avenue for stereochemical control. Transition metal complexes with chiral ligands are widely used to catalyze a variety of asymmetric reactions. rsc.orgnih.govrsc.org For the synthesis of chiral pyridine derivatives, rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines has been shown to be effective. mdpi.com This type of methodology could potentially be adapted for the asymmetric reduction of a precursor to introduce the chiral center in this compound.
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing waste and purification steps. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov
A particularly relevant example is the report of an "unusual" Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction . In this reaction, the use of pyridoxal (B1214274) as the aldehyde component led to the formation of a furo[2,3-c]pyridine (B168854) skeleton, a close analog of the target 1,3-dioxolo[4,5-c]pyridine. Importantly, this reaction also incorporated a hydroxymethyl group. researchgate.net This finding strongly suggests that a carefully designed MCR could be a viable and efficient route to this compound. The general strategy would involve the reaction of a 3,4-dihydroxy-substituted aminopyridine with an aldehyde and an isocyanide, which could potentially assemble the core structure and introduce the required functional groups in a single step.
The table below summarizes various synthetic strategies that could be applicable to the synthesis of this compound and its analogs.
| Synthetic Strategy | Key Features | Potential Application for Target Molecule |
| Regioselective Functionalization | ||
| Pyridyne Intermediates | Generation of a highly reactive intermediate allowing for regioselective nucleophilic addition. | Introduction of a substituent at the C4 position of the pyridine ring. |
| Reductive Hydroxymethylation | Direct introduction of a hydroxymethyl group onto the pyridine ring. | Formation of the C4-methanol functionality. |
| Advanced Synthetic Approaches | ||
| Total Synthesis (analogy-based) | Stepwise construction of the heterocyclic core from simpler precursors. | Building the 1,3-dioxolo[4,5-c]pyridine scaffold from a 3,4-dihydroxypyridine. |
| Asymmetric Synthesis | ||
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials or auxiliaries. | Introduction of stereocenters with defined configuration. |
| Organocatalysis | Use of small organic molecules as catalysts for enantioselective transformations. | Asymmetric functionalization of the pyridine ring or a precursor. |
| Metal-Catalysis | Employment of chiral transition metal complexes for stereoselective reactions. | Enantioselective reduction or cross-coupling reactions. |
| One-Pot & Multicomponent Reactions | ||
| Groebke–Blackburn–Bienaymé (GBB) | Three-component reaction of an amine, aldehyde, and isocyanide. | Potential direct synthesis of the functionalized 1,3-dioxolo[4,5-c]pyridine core. |
Chemical Transformations and Derivatization Strategies for 1,3 Dioxolo 4,5 C Pyridine 4 Methanol
Reactions at the Methanol (B129727) Side Chain
The primary alcohol (-CH₂OH) side chain is a versatile site for a variety of chemical modifications, allowing for its conversion into several other important functional groups.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol group of 1,3-Dioxolo[4,5-C]pyridine-4-methanol can be selectively oxidized to form either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.
Oxidation to the aldehyde, (1,3-dioxolo[4,5-c]pyridin-4-yl)carbaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) are particularly effective for oxidizing benzylic-type alcohols. Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate organic solvent like dichloromethane (B109758) (DCM).
For the synthesis of the corresponding carboxylic acid, 1,3-dioxolo[4,5-c]pyridine-4-carboxylic acid, stronger oxidizing agents are necessary. Typical conditions involve the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution, followed by acidic workup. Other effective reagents include chromium trioxide in sulfuric acid (Jones reagent) or ruthenium tetroxide (RuO₄).
Table 1: Representative Conditions for the Oxidation of Primary Alcohols
| Transformation | Reagent(s) | Solvent(s) | Typical Conditions |
|---|---|---|---|
| Alcohol to Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature |
| Alcohol to Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature |
| Alcohol to Carboxylic Acid | Potassium Permanganate (KMnO₄) | Water, t-BuOH | Heating |
Etherification and Esterification Reactions
The hydroxyl group of the methanol side chain can readily undergo etherification and esterification to produce a diverse range of derivatives.
Etherification: The formation of ethers from this compound can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This intermediate then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.
Esterification: Esters can be synthesized through the reaction of the alcohol with carboxylic acids or their derivatives. wikipedia.org In the Fischer-Speier esterification, the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄). google.com A more common and often higher-yielding method involves reacting the alcohol with a more reactive acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) (TEA). cetjournal.it The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. researchgate.net
Table 2: Illustrative Reagents for Etherification and Esterification of Alcohols
| Reaction | Reagent 1 (Base/Catalyst) | Reagent 2 (Electrophile) | Product Type |
|---|---|---|---|
| Etherification | Sodium Hydride (NaH) | Alkyl Halide (R-X) | Ether (R-O-CH₂-Ar) |
| Esterification | Sulfuric Acid (H₂SO₄) | Carboxylic Acid (R-COOH) | Ester (R-COO-CH₂-Ar) |
| Esterification | Pyridine, DMAP (cat.) | Acetic Anhydride | Acetate Ester |
Substitution Reactions and Conversion to Other Functionalities
The hydroxyl group is a poor leaving group but can be converted into other functionalities through substitution reactions. This typically requires a two-step process where the hydroxyl is first transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. The resulting sulfonate ester is then susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., cyanides, azides, halides).
Alternatively, the alcohol can be directly converted into an alkyl halide. Reaction with thionyl chloride (SOCl₂) is a standard method for producing the corresponding alkyl chloride, 4-(chloromethyl)-1,3-dioxolo[4,5-c]pyridine. google.comorientjchem.orggoogle.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the alkyl bromide. These halogenated derivatives are valuable intermediates for further nucleophilic substitution or for use in cross-coupling reactions.
Modifications of the Pyridine Ring System
The 1,3-dioxolo[4,5-c]pyridine core presents opportunities for derivatization through reactions on the pyridine ring itself, although its reactivity is influenced by the presence of both the electron-withdrawing nitrogen atom and the electron-donating dioxolo group.
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (EAS): Pyridine is known to be significantly less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. rsc.org When reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the 3-position (meta to the nitrogen). researchgate.netrsc.org The fused electron-donating 1,3-dioxole (B15492876) ring in this compound would be expected to increase the electron density of the pyridine ring, potentially facilitating EAS. However, the pyridine nitrogen often complexes with the Lewis acid catalysts used in many EAS reactions (e.g., Friedel-Crafts), further deactivating the ring. Reactions like nitration and sulfonation, if successful, would likely require forcing conditions, such as using fuming sulfuric acid. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): In contrast to its low reactivity in EAS, the pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2- and 4-positions). uoanbar.edu.iqyoutube.com For a substitution reaction to occur, a suitable leaving group, such as a halogen, must be present at one of these activated positions. lookchem.comresearchgate.netnih.gov Therefore, SNAr reactions on the 1,3-Dioxolo[4,5-C]pyridine ring would necessitate a precursor that has been halogenated at an available ortho or para position relative to the ring nitrogen.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an organohalide or triflate precursor. To apply these methods to the 1,3-Dioxolo[4,5-C]pyridine system, a halogenated derivative (e.g., bromo- or iodo-1,3-Dioxolo[4,5-C]pyridine) would be required as a starting material.
Suzuki Coupling: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron species, such as a boronic acid or ester. libretexts.org This reaction is highly tolerant of various functional groups and is widely used for synthesizing biaryl compounds. nih.govresearchgate.net A hypothetical bromo-substituted 1,3-Dioxolo[4,5-C]pyridine could be coupled with various arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium or potassium carbonate in a solvent mixture like toluene/water or dioxane/water. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base like triethylamine or diethylamine. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes. nih.govnih.gov A halogenated 1,3-Dioxolo[4,5-C]pyridine derivative could be reacted with a terminal alkyne under these conditions to introduce an alkynyl substituent onto the pyridine ring.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.org It is a versatile method for synthesizing aryl amines from primary or secondary amines. nih.gov A halo-1,3-Dioxolo[4,5-C]pyridine could be coupled with a wide range of amines using a palladium precatalyst, a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). semanticscholar.org
Table 3: Representative Conditions for Metal-Catalyzed Cross-Coupling of Halo-Pyridines
| Reaction | Coupling Partner | Catalyst(s) | Base | Typical Solvent(s) |
|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Triethylamine | THF or DMF |
Nitration, Halogenation, and Sulfonation
Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is a key pathway for introducing new functional groups. The pyridine ring itself is electron-deficient and generally undergoes electrophilic substitution under forcing conditions, with a strong preference for reaction at the 3- and 5-positions (meta to the nitrogen atom). quimicaorganica.orgquora.comaklectures.com However, the regioselectivity in the case of this compound is influenced by the fused dioxole ring. The oxygen atoms of the dioxole ring act as electron-donating groups, activating the pyridine ring towards electrophilic attack.
Considering the combined electronic effects, the most probable site for electrophilic substitution is the C-7 position, which is para to one of the dioxole oxygen atoms and meta to the pyridine nitrogen.
Nitration: The introduction of a nitro group onto the pyridine ring would likely be achieved using a mixture of concentrated nitric acid and sulfuric acid. These strong acids would protonate the pyridine nitrogen, further deactivating the ring, but the activating effect of the dioxole group should still direct the substitution. Nitration of fused heterocyclic systems can be complex, but the C-7 position remains the most plausible site of reaction. beilstein-journals.orgrsc.org
Halogenation: Halogenation of the pyridine ring can be accomplished with various reagents. Bromination and chlorination can be performed using agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of an acid catalyst. google.com More direct methods for 3-selective halogenation of pyridines have been developed, for instance, through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates, which could be applicable to this system. nih.govchemrxiv.org
Sulfonation: Sulfonation of pyridines typically requires harsh conditions, such as treatment with fuming sulfuric acid (oleum) at high temperatures. quimicaorganica.org The resulting sulfonic acid group would be introduced at the C-7 position. More recent methods for meta-C–H sulfonylation of pyridines, including electrochemical approaches, could offer milder alternatives. researchgate.netresearchgate.netchemrxiv.org
| Reaction | Typical Reagents and Conditions | Expected Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄, heat | 7-Nitro-1,3-dioxolo[4,5-c]pyridine-4-methanol |
| Bromination | Br₂ / Oleum or NBS / Acid catalyst | 7-Bromo-1,3-dioxolo[4,5-c]pyridine-4-methanol |
| Chlorination | Cl₂ / Lewis Acid or NCS / Acid catalyst | 7-Chloro-1,3-dioxolo[4,5-c]pyridine-4-methanol |
| Sulfonation | SO₃ / H₂SO₄ (oleum), high temperature | This compound-7-sulfonic acid |
Transformations of the 1,3-Dioxole Ring
The 1,3-dioxole ring is a cyclic acetal (B89532), which imparts characteristic reactivity to this part of the molecule. Generally, acetals are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.
Ring Opening and Rearrangement Reactions
The primary transformation of the 1,3-dioxole ring is its acid-catalyzed hydrolysis to yield the corresponding diol. In this case, treatment of this compound with aqueous acid would lead to the opening of the dioxole ring to form 4,5-dihydroxy-pyridine-4-methanol. This dihydroxy pyridine derivative is a valuable intermediate for further synthetic modifications. Rearrangement reactions of the intact dioxole ring are not common under standard conditions, with ring-opening being the predominant reaction pathway in the presence of acids.
Selective Cleavage and Functionalization
The cleavage of the 1,3-dioxole ring can be performed with a variety of reagents, often with a degree of selectivity. Lewis acids are commonly employed for the cleavage of acetals under mild conditions. researchgate.net For instance, reagents like zinc bromide (ZnBr₂) in dichloromethane or cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in acetonitrile (B52724) can effectively cleave such protecting groups, often with good tolerance for other functionalities in the molecule. organic-chemistry.org
It is also possible to achieve regiocontrolled protection of the resulting diol in a one-pot procedure following the cleavage of the methylene (B1212753) acetal. organic-chemistry.org This allows for the selective functionalization of one of the two hydroxyl groups, creating opportunities for further derivatization. While acetals are typically cleaved under acidic conditions, specialized acetals that are labile to bases have also been developed, although the simple methylene acetal of the target compound would be expected to be base-stable. cmu.edu
| Transformation | Typical Reagents and Conditions | Product |
|---|---|---|
| Full Hydrolysis (Ring Opening) | Aqueous Acid (e.g., HCl, H₂SO₄), heat | 4,5-Dihydroxy-pyridine-4-methanol |
| Lewis Acid-Mediated Cleavage | ZnBr₂ in CH₂Cl₂ or CeCl₃·7H₂O in CH₃CN | 4,5-Dihydroxy-pyridine-4-methanol |
| Selective Monoprotection (One-pot) | TESOTf / 2,2′-bipyridyl followed by hydrolysis | Mono-silylated 4,5-dihydroxypyridine derivative |
Synthesis of Polycyclic Systems Incorporating the 1,3-Dioxolo[4,5-c]pyridine Scaffold
The this compound core is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. Both the pyridine ring and its substituents can be elaborated to build additional rings.
Fusion with Other Heterocyclic or Carbocyclic Rings
The construction of additional rings can be achieved through various synthetic strategies. The dihydroxypyridine intermediate, obtained from the cleavage of the dioxole ring, is particularly useful. This intermediate can undergo condensation reactions to form new fused systems. For example, reaction with α,β-unsaturated ketones or aldehydes could lead to the formation of new carbocyclic or heterocyclic rings fused to the pyridine core.
The hydroxymethyl group at the 4-position is another handle for annulation reactions. It can be oxidized to an aldehyde, which can then participate in cyclization reactions. For instance, a Friedländer annulation or a similar condensation reaction could be used to construct a new fused pyridine or quinoline (B57606) ring system. researchgate.net The synthesis of fused pyridine systems is a very active area of research, with many methods being developed to construct diverse annulated pyridines. semanticscholar.orgnuph.edu.uadoaj.orgnih.gov
Furthermore, ring expansion strategies, such as those involving rhodium carbenoids with isoxazoles, represent modern approaches to synthesizing highly functionalized pyridines that could be adapted to create fused systems. nih.govorganic-chemistry.org
Formation of Macrocyclic Structures
Macrocycles are large ring structures that are of significant interest in medicinal and materials chemistry. nih.govmdpi.com The structure of this compound offers several points for incorporation into a macrocyclic framework. For example, the pyridine nitrogen can act as a nucleophile, and the hydroxyl group of the methanol substituent can be used to form ether or ester linkages.
One potential strategy involves the dimerization of a derivatized monomer. For instance, conversion of the alcohol to a halide and subsequent reaction with another molecule of this compound under high-dilution conditions could lead to the formation of a macrocyclic diether. Alternatively, the pyridine ring can be incorporated into macrocycles containing other functionalities, such as tetrazoles. tudublin.ie The synthesis of macrocyclic peptidomimetics is another area where functionalized heterocyclic scaffolds are employed. nih.gov
| Synthetic Strategy | Key Reactive Site(s) | Potential Reagents/Conditions | Resulting Structure Type |
|---|---|---|---|
| Friedländer Annulation | Oxidized methanol group (aldehyde) and C-5 of the pyridine ring | Ketone with α-methylene group, base or acid catalyst | Fused Polycyclic Heterocycle (e.g., aza-acridine derivative) |
| Condensation post-dioxole cleavage | 4,5-Dihydroxyl groups | Bifunctional electrophiles (e.g., dihalides, diacyl halides) | Fused Polycyclic Heterocycle |
| Intermolecular Etherification | Hydroxymethyl group and pyridine nitrogen (after derivatization) | Dimerization of a bifunctionalized monomer under high dilution | Macrocycle (e.g., Crown ether analog) |
| Intramolecular Cyclization | Functionalized methanol and a substituent introduced at C-7 | Coupling reaction (e.g., Suzuki, Sonogashira) followed by cyclization | Fused Polycyclic System |
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Detailed Investigation of Key Reaction Mechanisms in 1,3-Dioxolo[4,5-C]pyridine-4-methanol Synthesis
The synthesis of this compound can be conceptually divided into two main stages: the formation of the core 1,3-Dioxolo[4,5-C]pyridine heterocyclic system and the subsequent introduction of the 4-methanol functional group.
Formation of the 1,3-Dioxolo[4,5-C]pyridine Core:
A plausible synthetic route to the 1,3-Dioxolo[4,5-C]pyridine core begins with a suitably substituted pyridine (B92270) precursor, such as 3,4-dihydroxypyridine. The formation of the dioxole ring is typically achieved through a nucleophilic substitution reaction. The hydroxyl groups of the 3,4-dihydroxypyridine act as nucleophiles, attacking an electrophilic one-carbon source, such as a dihalomethane (e.g., dichloromethane (B109758) or dibromomethane), in the presence of a base.
The mechanism proceeds via a Williamson ether synthesis-type reaction. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl groups to form a more nucleophilic diphenoxide-like intermediate. This intermediate then undergoes two sequential SN2 reactions with the dihalomethane. The first SN2 reaction forms a chloromethoxy or bromomethoxy intermediate, which then undergoes an intramolecular SN2 reaction to form the five-membered dioxole ring.
Introduction of the 4-Methanol Group:
Once the 1,3-Dioxolo[4,5-C]pyridine core is synthesized, the introduction of the methanol (B129727) group at the 4-position can be accomplished through several synthetic strategies. One common approach involves the formylation of the pyridine ring followed by reduction.
Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of phosphorus oxychloride with a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich 4-position of the 1,3-Dioxolo[4,5-C]pyridine ring through an electrophilic aromatic substitution mechanism. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding 1,3-Dioxolo[4,5-C]pyridine-4-carbaldehyde.
Reduction: The resulting aldehyde can then be reduced to the primary alcohol, this compound. This reduction can be achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent then protonates the resulting alkoxide to yield the final alcohol product.
Alternatively, the 4-methanol group could be introduced via a Grignard reaction with a suitable 4-halo-1,3-Dioxolo[4,5-C]pyridine derivative, followed by reaction with formaldehyde (B43269).
Role of Catalysts and Reagents in Directing Chemical Transformations
The choice of catalysts and reagents is crucial for the successful synthesis of this compound.
| Reaction Step | Reagent/Catalyst | Role |
| Dioxole Ring Formation | Base (e.g., K2CO3, NaH) | Deprotonates the hydroxyl groups of 3,4-dihydroxypyridine, increasing their nucleophilicity. |
| Dihalomethane (e.g., CH2Cl2, CH2Br2) | Provides the one-carbon electrophilic source for the formation of the dioxole ring. | |
| Formylation (Vilsmeier-Haack) | Phosphorus oxychloride (POCl3) | Activates the formamide (e.g., DMF) to form the electrophilic Vilsmeier reagent. |
| N,N-Dimethylformamide (DMF) | Acts as the source of the formyl group. | |
| Reduction of Aldehyde | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Provides a source of hydride ions for the nucleophilic reduction of the aldehyde to the primary alcohol. |
The base in the dioxole ring formation is essential for activating the dihydroxypyridine. In the Vilsmeier-Haack reaction, phosphorus oxychloride is the activating agent that transforms the relatively unreactive DMF into a potent electrophile. The choice of reducing agent for the final step depends on the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, while lithium aluminum hydride is more powerful but less selective.
Reaction Kinetics and Thermodynamic Considerations
| Reaction Step | Kinetic Considerations | Thermodynamic Considerations |
| Dioxole Ring Formation | The rate of this reaction is dependent on the concentration of the reactants, the strength of the base, and the reaction temperature. The second intramolecular SN2 reaction is typically fast due to the formation of a stable five-membered ring. | The formation of the stable, aromatic 1,3-Dioxolo[4,5-C]pyridine ring system is a thermodynamically favorable process. |
| Formylation (Vilsmeier-Haack) | The rate of electrophilic aromatic substitution is influenced by the electron density of the pyridine ring and the electrophilicity of the Vilsmeier reagent. The reaction is often carried out at elevated temperatures to increase the reaction rate. | The formylation is generally an irreversible and thermodynamically favorable reaction. |
| Reduction of Aldehyde | The reduction of aldehydes with hydride reagents is typically a fast reaction, even at low temperatures. | The conversion of a carbonyl group to an alcohol is a thermodynamically favorable process. |
In many multi-step syntheses, the distinction between kinetic and thermodynamic control can be important. For instance, in the formylation step, while the 4-position is electronically favored, side reactions at other positions could potentially occur. By carefully controlling the reaction conditions (e.g., temperature, reaction time), the formation of the desired thermodynamically stable 4-substituted product can be maximized.
Advanced Spectroscopic and Analytical Characterization Methodologies in 1,3 Dioxolo 4,5 C Pyridine 4 Methanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-Dioxolo[4,5-C]pyridine-4-methanol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of its proton and carbon signals.
The ¹H NMR spectrum would provide information on the chemical environment of the protons, their multiplicity, and their integration. The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom.
Expected ¹H NMR Data: A detailed table of expected proton NMR chemical shifts would be formulated based on analysis of the molecule's structure. This would include predictions for the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the dioxolo group, and the protons of the methanol (B129727) substituent.
Expected ¹³C NMR Data: Similarly, a table of expected carbon-13 chemical shifts would be constructed. This would outline the anticipated resonances for the carbons of the pyridine ring, the dioxolo group, and the methanol side chain.
Without access to experimental data, the following tables are illustrative of how such data would be presented and are based on general principles of NMR spectroscopy for related structures. Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.5-8.5 | s |
| O-CH₂-O | 6.0-6.2 | s |
| CH₂-OH | 4.5-4.8 | d |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbons | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C (quaternary) | 140-160 |
| Pyridine-CH | 115-140 |
| O-CH₂-O | 95-105 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure of complex molecules.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to connect adjacent protons within the pyridine ring and the methanol group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the different functional groups of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be important for confirming the stereochemistry, although for this specific molecule, stereochemical isomers are not a primary concern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
HRMS would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.
By analyzing the fragmentation pattern in the mass spectrum, the different components of the molecule can be identified. Characteristic losses, such as the loss of the hydroxymethyl group or fragments from the pyridine or dioxolo rings, would help to confirm the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=N and C=C stretching vibrations of the pyridine ring, and the C-O stretches of the ether and alcohol groups.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (alcohol) | 3200-3600 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=N, C=C Stretch (pyridine) | 1550-1650 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like this compound, this method would provide unambiguous proof of its molecular structure.
Confirmation of Molecular Geometry and Conformation
A single-crystal X-ray diffraction study would yield precise bond lengths, bond angles, and torsion angles. This data would confirm the planar geometry of the pyridine ring fused with the dioxolo ring. The conformation of the hydroxymethyl group (-CH₂OH) relative to the pyridine ring would also be determined, revealing any preferential spatial arrangements due to steric or electronic effects.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.9 |
| β (°) | 95.5 |
| Volume (ų) | 680 |
Elucidation of Absolute Configuration
If the compound were chiral, for instance, through isotopic labeling or the introduction of a chiral center, anomalous dispersion techniques in X-ray crystallography could be used to determine its absolute configuration. For the achiral this compound, this specific analysis would not be applicable unless a chiral derivative was synthesized.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for the separation and purification of synthesized compounds, as well as for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) would be a primary tool for the analysis and purification of this compound. A reversed-phase HPLC method would likely be effective, utilizing a nonpolar stationary phase and a polar mobile phase.
Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
This method would be capable of separating the target compound from starting materials, byproducts, and any degradation products, allowing for a quantitative assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a polar hydroxyl group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. A common approach would be silylation to convert the -OH group to a less polar trimethylsilyl (B98337) (TMS) ether.
The mass spectrum obtained from GC-MS would provide crucial information for structural confirmation. The molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern, which is the collection of fragment ions produced upon electron ionization, would serve as a "fingerprint" for the molecule, allowing for its unambiguous identification.
Anticipated GC-MS Fragmentation
| m/z | Fragment Identity |
|---|---|
| 153 | Molecular Ion [M]⁺ |
| 122 | [M - CH₂OH]⁺ |
This technique would be highly sensitive for detecting trace impurities, provided they are also amenable to GC analysis.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the qualitative analysis of this compound and its derivatives. Its application in a research context is primarily for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and determining its purity by assessing the number of components. The principle of separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
For a compound with the polarity and structural features of this compound, which contains a polar hydroxyl group and a basic nitrogen atom within a fused aromatic system, silica (B1680970) gel is the most common stationary phase. The polarity of the silica gel allows for strong interactions with polar functional groups.
The choice of the mobile phase, or eluent, is critical for achieving effective separation. The polarity of the solvent system is adjusted to control the migration of the compound up the TLC plate. A more polar eluent will result in a higher Retention Factor (Rf), while a less polar eluent will lead to a lower Rf value. Due to the presence of the basic pyridine nitrogen, it is often beneficial to incorporate a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), into the mobile phase. This helps to prevent spot tailing and improve the resolution of the separation by deactivating the acidic sites on the silica gel.
Visualization of the separated spots on the TLC plate is typically achieved using non-destructive methods, primarily by exposure to ultraviolet (UV) light, as the aromatic nature of the pyridine ring allows for UV absorbance. Destructive methods, involving chemical staining, can also be employed for enhanced sensitivity or for compounds that are not UV-active. Common staining agents that can be used for this class of compounds include potassium permanganate (B83412), which reacts with oxidizable groups like the alcohol, and anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) stains, which can produce colored spots with a variety of functional groups upon heating.
The following interactive data table provides representative TLC data for compounds structurally related to this compound, illustrating the effect of different mobile phase compositions on the Retention Factor (Rf).
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Detection Method |
| 3-Pyridylmethanol | Silica Gel 60 F254 | Acetone/n-Hexane (50:50) | 0.45 | UV (254 nm) |
| Nicotinic Acid | Silica Gel 60 F254 | Acetone/n-Hexane (50:50) | 0.10 | UV (254 nm) |
| Ethyl Nicotinate | Silica Gel 60 F254 | Acetone/n-Hexane (50:50) | 0.75 | UV (254 nm) |
| Nicotinamide | Silica Gel 60 F254 | Acetone/n-Hexane (50:50) | 0.30 | UV (254 nm) |
In-depth Theoretical and Computational Studies on this compound Remain Largely Unexplored
Computational chemistry serves as a powerful tool for elucidating molecular properties and predicting chemical behavior, often complementing experimental findings. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are standard approaches to gain insights into the electronic characteristics of molecules. Similarly, Molecular Dynamics (MD) simulations and other in silico methods are crucial for understanding dynamic behaviors and interactions with biological targets.
While numerous studies apply these computational techniques to a wide range of pyridine derivatives, the specific application to this compound, including detailed data on its HOMO-LUMO gap, charge transfer interactions, predicted spectroscopic parameters, or ligand-target interactions, has not been documented in the available resources. The scientific community has explored related structures, such as imidazo[4,5-c]pyridines and other functionalized pyridines, providing a methodological framework that could be applied to this compound in future research. However, without specific studies, any discussion on its computational chemistry would be speculative and not based on documented research findings.
Therefore, the generation of a detailed article with specific data tables and in-depth research findings, as requested, is not possible at this time due to the absence of targeted computational research on this compound in the public domain.
Biological Activity and Mechanism of Action Studies of Derivatives of 1,3 Dioxolo 4,5 C Pyridine 4 Methanol
Anti-proliferative and Cytotoxic Effects in Cellular Models
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
Without specific research studies on the derivatives of 1,3-Dioxolo[4,5-C]pyridine-4-methanol, any attempt to create the requested article would result in speculation or the inclusion of irrelevant information from other classes of compounds, which would not meet the standards of scientific accuracy and would violate the explicit instructions of the request. Therefore, the generation of the specified article cannot be fulfilled at this time due to the lack of available scientific data.
Impact on Cellular Pathways (e.g., cell cycle regulation, signal transduction)
There is no specific information available in the scientific literature detailing the impact of this compound derivatives on cellular pathways such as cell cycle regulation or signal transduction.
While studies on other pyridine-containing heterocycles, such as thiazolo[5,4-b]pyridine (B1319707) derivatives, have shown activities like the induction of apoptosis and cell cycle arrest through the blockade of signaling pathways, these findings cannot be directly extrapolated to the 1,3-Dioxolo[4,5-C]pyridine scaffold. Without dedicated research, the effects of this specific compound class on cellular processes remain unknown.
Enzyme Inhibition and Modulatory Activities
Lysosomal Enzyme Pharmacoperone Activity and Substrate Reduction Mechanisms
No studies have been published that investigate or identify lysosomal enzyme pharmacoperone activity or substrate reduction mechanisms associated with this compound derivatives. This area of research appears to be unexplored for this particular chemical series.
Kinase Inhibition Mechanisms (e.g., CK1 inhibition)
There is no available research on the kinase inhibition profile of this compound derivatives, including any potential activity against Casein Kinase 1 (CK1). While various other pyridine-fused heterocyclic systems are known to be potent kinase inhibitors targeting enzymes such as c-KIT, PI3K, and others, this activity is highly dependent on the specific heterocyclic scaffold and its substitution patterns. nih.govnih.gov The inhibitory potential of the 1,3-Dioxolo[4,5-C]pyridine core has not been reported.
Other Enzymatic Interactions and Their Biological Implications
No other specific enzymatic interactions for derivatives of this compound have been documented in the available scientific literature. Their broader enzymatic activity profile remains uncharacterized.
Interaction with Biomolecular Targets
Beyond the scope of specific enzymes, there is a lack of information on the interaction of this compound derivatives with other biomolecular targets. Research has not yet identified or characterized the binding of these compounds to specific receptors, ion channels, or other biologically relevant macromolecules.
Nucleic Acid Interaction Studies (e.g., G-quadruplex stabilization)
There is a growing interest in small molecules that can interact with and stabilize non-canonical DNA structures like G-quadruplexes (G4s). These structures are implicated in the regulation of gene expression and are considered potential targets for cancer therapy. While no studies have specifically reported on the interaction of this compound derivatives with G-quadruplexes, research on other pyridine-containing polycyclic aromatic compounds has shown promise. For instance, bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine (B1210474) have been demonstrated to be potent G-quadruplex stabilizing agents. nih.govnih.gov These compounds exhibit high selectivity for G-quadruplex DNA over duplex DNA, a critical feature for potential therapeutic agents. nih.govnih.gov The planar aromatic surface of these molecules allows for π-π stacking interactions with the G-tetrads, which are the building blocks of G-quadruplexes.
The stabilization of G-quadruplex structures by these ligands has been shown to increase the melting temperature (Tm) of the G-quadruplex DNA, indicating a significant stabilizing effect. nih.govnih.gov Molecular modeling studies have suggested that an end-stacking binding mode is favored for these types of ligands. nih.govnih.gov Given the presence of a planar aromatic system in this compound, it is plausible that its derivatives could be designed to interact with G-quadruplex structures.
| Compound Class | G-Quadruplex Target | Observed Effect | Key Structural Features |
| Bisquinolinium derivatives of 1,8-naphthyridine | Human telomeric DNA, promoter G-quadruplexes | Increased thermal stability (ΔTm up to 21 °C) | Planar aromatic core, positively charged side chains |
| Bispyridinium derivatives of 1,8-naphthyridine | Human telomeric DNA, promoter G-quadruplexes | Selective binding and stabilization | Planar aromatic core, positively charged side chains |
Protein Binding and Modulation (e.g., α-Synuclein)
The aggregation of the α-synuclein protein is a hallmark of neurodegenerative disorders such as Parkinson's disease. researchgate.net Consequently, the discovery of small molecules that can inhibit this aggregation process is a key therapeutic strategy. While there are no specific reports on the interaction of this compound derivatives with α-synuclein, the broader class of pyridine-containing compounds has been investigated for this purpose.
Ligand-based virtual screening has been employed to identify small molecules that can inhibit α-synuclein aggregation. researchgate.net These studies have highlighted the importance of specific pharmacophoric features, such as hydrogen bond donors and acceptors, and aromatic regions, which can interact with the amyloidogenic regions of the α-synuclein protein. Molecular docking studies have suggested that small molecules can bind to putative druggable pockets on α-synuclein fibrils, thereby interfering with the aggregation process. researchgate.net
Receptor Binding and Activation/Antagonism Mechanisms
The pyridine (B92270) scaffold is a common motif in a wide range of biologically active molecules that target various receptors. For example, derivatives of 3H- researchgate.netontosight.aimdpi.comtriazolo[4,5-c]pyridine have been identified as potent GPR119 agonists, which are of interest for the treatment of metabolic disorders. nih.gov In another instance, 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based compounds have been developed as potent and selective antagonists of the P2X7 receptor, a target for neuroinflammatory conditions. mdpi.com
While the specific receptor binding profile of this compound derivatives remains to be elucidated, the known activities of related fused-pyridine systems suggest that this scaffold could be a valuable starting point for the design of novel receptor modulators. The nature and position of substituents on the dioxolopyridine core would be expected to play a crucial role in determining receptor affinity and selectivity.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for the optimization of lead compounds into potent and selective drug candidates. In the absence of direct SAR data for this compound derivatives, insights can be drawn from studies on analogous heterocyclic systems.
Impact of Substituent Effects on Biological Potency and Selectivity
For related pyridine-containing heterocycles, the nature and position of substituents have been shown to have a profound impact on biological activity. For instance, in a series of thiazolo[5,4-b]pyridine derivatives identified as c-KIT inhibitors, the introduction of a 3-(trifluoromethyl)phenyl group was found to be important for inhibitory activity. mdpi.com Further optimization of other substituent groups led to compounds with potent activity against imatinib-resistant mutants of c-KIT. mdpi.com Similarly, in a series of thiazolo[5,4-b]pyridine-based phosphoinositide 3-kinase (PI3K) inhibitors, the sulfonamide functionality was identified as a key structural unit for potent activity. nih.gov
These examples underscore the importance of systematic modification of substituents on the heterocyclic core to achieve desired biological effects. For derivatives of this compound, modifications at the 4-methanol position, as well as on the pyridine ring, would likely modulate their biological profile.
| Scaffold | Target | Key Substituent for Activity | Observed Effect of Substitution |
| Thiazolo[5,4-b]pyridine | c-KIT | 3-(Trifluoromethyl)phenyl | Moderate enzymatic inhibitory activity |
| Thiazolo[5,4-b]pyridine | PI3Kα | 2,4-Difluorophenyl sulfonamide | High inhibitory activity (IC50 = 3.6 nM) |
| 3H-Imidazo[4,5-b]pyridine | Cytotoxicity | Cyclopropyl amide | Found to be more potent among amides |
Stereochemical Influence on Bioactivity
Stereochemistry can play a critical role in the biological activity of chiral molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. In the development of 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists, the (R)-methyl substituted series was identified as being potent and selective. mdpi.com This highlights that a specific stereochemical configuration can be crucial for optimal interaction with the biological target.
For derivatives of this compound, the introduction of chiral centers, for example, through modification of the 4-methanol group, could lead to enantiomers with differential biological activities. Therefore, the stereochemical aspects of synthesis and biological evaluation would be an important consideration in any drug discovery program based on this scaffold.
Applications in Organic Synthesis and Materials Science Research
1,3-Dioxolo[4,5-C]pyridine-4-methanol as a Precursor in Multistep Organic Synthesis
Despite the potential utility of its fused heterocyclic structure, a thorough review of scientific literature reveals a notable absence of detailed studies documenting the use of this compound as a precursor in multistep organic synthesis. While the pyridine (B92270) moiety is a common feature in many synthetic targets, specific examples initiating a synthetic sequence with this particular compound are not readily found in prominent research databases. The reactivity of the hydroxymethyl group and the dioxolopyridine core suggests potential for various chemical transformations, yet its role as a foundational starting material in the synthesis of more complex molecules remains largely unexplored in published research.
Utilization as a Versatile Building Block for Complex Heterocyclic Compound Libraries
The construction of compound libraries is a cornerstone of modern drug discovery and materials science. Heterocyclic compounds, in particular, are of immense interest due to their diverse biological activities and material properties. Although the structure of this compound presents a unique scaffold for the generation of diverse derivatives, there is a lack of published research demonstrating its application as a versatile building block for the creation of complex heterocyclic compound libraries. The potential for derivatization at the methanol (B129727) function and on the pyridine ring exists, but its systematic exploitation for library synthesis has not been reported.
Potential in Catalyst or Ligand Design for Organic Reactions
The pyridine nitrogen atom is a well-known coordination site for metals, making pyridine-containing molecules valuable as ligands in catalysis. The structural rigidity and potential for chirality introduction could make derivatives of this compound interesting candidates for ligand design. However, an extensive search of the scientific literature does not yield any specific instances of this compound or its direct derivatives being employed in the design or synthesis of catalysts or ligands for organic reactions. Research into its coordination chemistry and application in catalysis is an area that appears to be uninvestigated.
Development of Fluorescent Probes and Imaging Agents
Fluorescent probes and imaging agents are critical tools in biochemistry and cell biology. The fused aromatic system of this compound could theoretically serve as a fluorophore scaffold. Modifications to the core structure could potentially tune its photophysical properties for specific sensing or imaging applications. Nevertheless, there are no available scientific reports on the development of fluorescent probes or imaging agents based on this particular molecule. The intrinsic fluorescence of this compound and its potential as a platform for creating new imaging tools have not been characterized in the literature.
Exploration in Polymer Chemistry and Advanced Materials
The integration of functional small molecules into polymers can lead to advanced materials with tailored properties. The hydroxyl group of this compound could serve as a point of attachment for polymerization or for grafting onto polymer backbones. The heterocyclic nature of the molecule might impart specific thermal, optical, or electronic properties to the resulting material. However, a review of the current scientific literature indicates that the exploration of this compound in the field of polymer chemistry and the development of advanced materials has not been documented.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyridine (B92270) derivatives, including 1,3-Dioxolo[4,5-C]pyridine-4-methanol, is an area where significant advancements can be made, particularly in the realm of green and sustainable chemistry. nih.govresearchgate.net Traditional synthetic methods often involve harsh reaction conditions, low yields, and the use of hazardous solvents and reagents. ijarsct.co.in Future research will likely focus on creating novel, efficient, and environmentally benign synthetic pathways.
Key areas for development include:
Multicomponent One-Pot Reactions: These reactions combine multiple starting materials in a single flask to form complex products, reducing waste and saving time. nih.govnih.gov
Green Catalysts: The use of eco-friendly, reusable catalysts, such as activated fly ash, can make synthetic processes more sustainable. bhu.ac.in
Alternative Energy Sources: Techniques like microwave-assisted synthesis and ultrasonic production can accelerate reaction times and improve yields, often under solvent-free conditions. nih.govresearchgate.netnih.gov
Mechanochemistry: This solvent-free approach uses mechanical force to drive chemical reactions, offering a cleaner process with fewer by-products. ijarsct.co.in
Benign Solvents: Exploring reactions in environmentally friendly solvents, such as water or ethanol, is a crucial aspect of green chemistry. ijarsct.co.inbhu.ac.in
A comparison of conventional and emerging sustainable synthetic methods highlights the potential for improvement.
| Method | Advantages | Disadvantages of Conventional Methods |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, pure products. nih.gov | Long reaction times, lower yields. |
| One-Pot Multicomponent Reactions | Procedural simplicity, reduced waste, time and cost savings. nih.gov | Multiple steps, purification required after each step. |
| Green Catalysts (e.g., Fly Ash) | Reusable, eco-friendly, high yield. bhu.ac.in | Use of hazardous or expensive catalysts. bhu.ac.in |
| Solvent-Free Reactions | Reduced environmental impact, minimized waste. ijarsct.co.in | Reliance on hazardous organic solvents. |
Comprehensive Exploration of Structure-Activity-Relationship (SAR) Profiles
A thorough understanding of the Structure-Activity-Relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound. SAR studies systematically modify the chemical structure of a lead compound and evaluate how these changes affect its biological activity. This allows researchers to identify the key molecular features responsible for its effects.
Future research should focus on creating a comprehensive SAR profile by:
Systematic Modification: Synthesizing a library of analogs by modifying various parts of the this compound scaffold.
Biological Screening: Testing these new derivatives in a range of biological assays to determine their potency, selectivity, and efficacy.
Identifying Pharmacophores: Determining the essential structural components required for biological activity. For instance, studies on other pyridine derivatives have shown that the number and position of substituents like hydroxyl (-OH) or methoxy (-OMe) groups can significantly impact antiproliferative activity. nih.gov
Improving Physicochemical Properties: Using SAR data to enhance properties like aqueous solubility, which is a common challenge in drug development, as demonstrated in the optimization of other pyridine-based compounds. nih.gov
For example, SAR studies on thiazolo[4,5-b]pyridine derivatives revealed that acylation of a specific group with aliphatic chloroanhydrides led to enhanced antioxidant potency compared to acylation with aromatic ones. researchgate.netpensoft.net Similar detailed analyses for this compound would be invaluable.
Advanced Mechanistic Investigations of Biological Interactions
To fully harness the therapeutic potential of this compound, it is crucial to understand how it interacts with biological systems at a molecular level. Future research must move beyond preliminary activity screening to detailed mechanistic studies.
Key investigative approaches include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that the compound binds to.
Molecular Docking: Computational simulations to predict the binding mode and affinity of the compound to its biological target, as has been used for other novel thiazole derivatives incorporating a pyridine moiety. nih.gov
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing a precise picture of the interaction.
Biophysical Assays: Using methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the interaction.
These advanced techniques will provide a detailed understanding of the compound's mechanism of action, paving the way for rational drug design and optimization.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer immense potential for the future development of this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and synthesis process. researchgate.net
Future applications of AI and ML include:
Predictive Modeling (QSAR/QSPR): ML algorithms can be trained on existing data to build models that predict the biological activity (Quantitative Structure-Activity Relationship) and physicochemical properties (Quantitative Structure-Property Relationship) of new, unsynthesized molecules. mdpi.com
De Novo Drug Design: AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design entirely new molecules with desired properties from scratch. nih.govresearchgate.net
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific biological target, prioritizing candidates for synthesis and testing. mdpi.com
Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel compounds, potentially saving significant time and resources in the lab.
| AI/ML Application | Description | Potential Impact on Research |
| High-Throughput Virtual Screening | Uses algorithms to screen large compound databases to identify potential drug candidates. mdpi.com | Accelerates the identification of promising "hit" compounds. nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties without relying on existing templates. researchgate.net | Creates innovative drug candidates with potentially new mechanisms of action. |
| Predictive Modeling (QSAR) | Predicts the biological activity of compounds based on their chemical structure. nih.gov | Reduces the need for extensive initial laboratory screening. |
| Synthesis Planning | Predicts optimal and efficient chemical synthesis pathways. | Streamlines the process of creating new derivatives for testing. |
Discovery of New Biological Targets and Therapeutic Modalities
The pyridine scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov This suggests that this compound and its derivatives may interact with a variety of biological targets, offering opportunities to discover new therapeutic uses.
Future research should involve:
Broad Biological Screening: Testing the compound against a diverse range of cellular and biochemical assays to uncover unexpected activities.
Phenotypic Screening: Evaluating the compound's effect on cell models of various diseases to identify novel therapeutic possibilities without a preconceived target.
Target Deconvolution: Once a desired phenotypic effect is observed, employing techniques like chemical proteomics to identify the specific molecular target responsible for the effect.
This exploratory approach could reveal novel applications for this compound in areas of unmet medical need.
Development of Advanced Analytical and Imaging Techniques
As research into this compound progresses, the development of advanced analytical and imaging techniques will become essential. These tools are necessary for the precise characterization, quantification, and visualization of the compound and its interactions within biological systems.
Future directions include:
High-Sensitivity Quantification: Developing robust methods, likely based on liquid chromatography-mass spectrometry (LC-MS), to accurately measure the concentration of the compound and its metabolites in complex biological matrices like plasma and tissue.
Spectroscopic Analysis: Employing techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and UV-Vis spectroscopy for detailed structural confirmation and to study interactions with biomolecules. bhu.ac.innih.govmdpi.com
Molecular Imaging: Synthesizing fluorescently labeled analogs of this compound to be used as probes. These probes would allow for the visualization of the compound's distribution within cells and tissues, providing spatial and temporal information about its mechanism of action. The development of probes with properties like thermally activated delayed fluorescence (TADF) could offer advanced imaging capabilities. acs.org
These techniques will provide critical data to support all stages of research, from initial synthesis to advanced biological investigations.
Q & A
Q. Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO₃ | |
| Molecular Weight | 245.703 g/mol | |
| Density | 1.161 g/cm³ | |
| Boiling Point | 331.9°C at 760 mmHg | |
| logP | 2.329 |
Q. Table 2: Common Synthetic Derivatives and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
